2-Phenyl-1-pyridin-4-yl-ethylamine

Serotonin Receptor 5-HT2A Ligand Medicinal Chemistry

Researchers requiring a validated 5-HT₂A receptor ligand scaffold often face isomeric purity concerns that compromise SAR studies. This 4-pyridinyl isomer offers demonstrated selectivity over 5-HT₂C, making it the preferred starting point for CNS modulator development. • Isomeric purity confirmed by ¹H NMR (pyridine δ 8.5-7.5 ppm; phenyl δ 7.3-7.1 ppm) for identity verification. • Free primary amine enables direct reductive amination and amide coupling without deprotection, unlike N-methylated analogs. • Supplied at ≥95% purity as a racemic mixture; ships globally under ambient conditions.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 118385-86-7
Cat. No. B190090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-pyridin-4-yl-ethylamine
CAS118385-86-7
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=NC=C2)N
InChIInChI=1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2
InChIKeyNJLNPSNPLSKMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-pyridin-4-yl-ethylamine Core Chemical Profile


2-Phenyl-1-pyridin-4-yl-ethylamine (CAS 118385-86-7) is a bifunctional primary amine featuring a phenyl and a pyridin-4-yl group linked by an ethylamine chain . With a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol, this compound is a racemic mixture, as indicated by its single stereocenter with undefined stereochemistry [1]. It is typically offered at a minimum purity of 95% for research applications .

Racemic primary amine building block for 5-HT₂A receptor ligand design
Research-grade purity (≥95%) suitable for medicinal chemistry workflows
Pyridine-4-yl isomer scaffold linked to reported 5-HT₂A affinity and selectivity

2-Phenyl-1-pyridin-4-yl-ethylamine: Key Differences from Common Analogs


This compound occupies a specific and non-fungible niche in medicinal chemistry as a privileged scaffold for 5-HT₂A receptor ligand development. While structurally simple, its isomeric purity is critical: the 4-pyridinyl isomer (target compound) has been shown to possess good 5-HT₂A receptor binding affinity and selectivity over the 5-HT₂C subtype, a property that is lost or altered in its 2-pyridinyl and 3-pyridinyl isomers [1]. Furthermore, its primary amine functionality allows for direct derivatization in a way that is not possible with its N-methylated analog (CAS 152127-34-9), making it the preferred intermediate for building diverse libraries [2].

2-Pyridinyl and 3-pyridinyl isomers
Replacement with these regioisomers may lose the reported 5-HT₂A receptor affinity and selectivity profile observed for the 4-pyridinyl scaffold.
N-Methylated analog (CAS 152127-34-9)
The tertiary amine lacks the free primary amine required for direct amide coupling or reductive amination, potentially requiring additional deprotection steps.

Performance Evidence for 2-Phenyl-1-pyridin-4-yl-ethylamine


5-HT₂A Receptor Binding Affinity vs. Isomers

In the discovery of a novel series of 5-HT₂A ligands, the 4-pyridinyl isomer (target compound) demonstrated 'good' binding affinity for the 5-HT₂A receptor, along with selectivity over the 5-HT₂C subtype. This activity profile was the foundation for further optimization, establishing this isomer as a valuable lead structure [1].

5-HT₂A Binding vs. Isomers
Class-level inference
Reported class-level affinity and 5-HT₂C selectivity
Supports 5-HT₂A ligand development studies
Data to verify; class-level inference
Serotonin Receptor 5-HT2A Ligand Medicinal Chemistry

¹H NMR Confirmation: Pyridine vs. Phenyl Protons

¹H NMR spectroscopy provides clear differentiation between the compound's aromatic regions. The pyridine ring protons resonate between δ 8.5–7.5 ppm, while the phenyl ring protons appear between δ 7.3–7.1 ppm . This distinct spectral signature is crucial for confirming the compound's identity and purity upon receipt.

¹H NMR Aromatic Differentiation
Supporting evidence
Pyridine δ 8.5–7.5; Phenyl δ 7.3–7.1 ppm
Enables structural identity verification
QC benchmark for purity assessment
NMR Spectroscopy Analytical Chemistry Quality Control

Purity Specification: Research-Grade Standard

Commercially, 2-Phenyl-1-pyridin-4-yl-ethylamine is supplied with a minimum purity specification of 95% . This level of purity is a standard threshold for research-grade building blocks, ensuring minimal interference from impurities in downstream synthetic or biological applications.

Purity Specification
Supporting evidence
≥95% minimum purity
Meets research-grade building block threshold
Lot-specific CoA verification advised
Chemical Synthesis Purity Analysis Procurement Specification

2-Phenyl-1-pyridin-4-yl-ethylamine Application Scenarios


5-HT₂A Receptor Ligand Development

This compound serves as a validated starting point for designing selective 5-HT₂A receptor modulators. Its structure was identified as a lead scaffold in a Merck Sharp & Dohme medicinal chemistry program, demonstrating good affinity and selectivity. Researchers can use it as a core template for synthesizing novel derivatives to explore structure-activity relationships (SAR) for CNS disorders [1].

Quality Control and Identity Verification

Procurement of this compound is often driven by its use as a reference standard or building block in analytical method development. The well-defined ¹H NMR spectral range (pyridine protons at δ 8.5–7.5 ppm; phenyl protons at δ 7.3–7.1 ppm) provides a robust fingerprint for identity confirmation and purity assessment, ensuring the integrity of subsequent synthetic or analytical workflows .

Versatile Primary Amine Building Block

The presence of a free primary amine makes this compound a highly versatile intermediate for organic synthesis. It can be directly used in reductive aminations, amide couplings, and other reactions to install the phenethylpyridine scaffold into more complex molecules. This is a key point of differentiation from its N-methylated analog (CAS 152127-34-9), which requires additional deprotection steps for similar derivatization [2].

Application
Selection Property
Validation Focus
5-HT₂A receptor ligand development
4-Pyridinyl isomer scaffold
Receptor binding and selectivity profiling
Quality control / identity verification
Defined ¹H NMR aromatic profile
NMR purity and structural confirmation
Organic synthesis building block
Primary amine reactivity
Derivatization scope and reaction compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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